![molecular formula C21H21FN6O B2536182 (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1396855-49-4](/img/structure/B2536182.png)
(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the mechanisms and conditions under which a compound reacts . Unfortunately, specific information about the chemical reactions involving this compound is not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, and chemical stability . Unfortunately, specific information about the physical and chemical properties of this compound is not available from the search results.Wissenschaftliche Forschungsanwendungen
Selective Serotonin Receptor Agonism
Research has shown that certain derivatives, such as high-efficacy 5-HT1A receptor agonists, can produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempt allodynia following spinal cord injury. This suggests a potential therapeutic application in pain management, particularly in conditions like spinal cord injuries where pathological pain is a significant concern (Colpaert et al., 2004).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a compound structurally related to the one , has shown promise as an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for the treatment of chronic myelogenous leukemia. Its metabolic pathways in humans, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlight its potential for cancer treatment (Gong et al., 2010).
Oral Bioavailability Enhancement
Efforts to improve the oral bioavailability of similar compounds have led to the development of derivatives with enhanced and long-lasting 5-HT1A agonist activity after oral administration in rats. This has significant implications for the development of orally active pharmaceuticals with potential antidepressant properties (Vacher et al., 1999).
Analytical Method Development
Studies have also focused on developing analytical methods for related substances, such as imatinib mesylate and its derivatives. Such research aids in the quality control and pharmacokinetic understanding of these compounds, which is crucial for their therapeutic application (Ye et al., 2012).
Antitumor and Anticonvulsant Properties
Novel derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines and in vivo antitumor activity. Some compounds, particularly those with specific substituents, showed potent cytotoxicity and antitumor activity, indicating their potential as anticancer agents (Naito et al., 2005). Additionally, novel triazine derivatives have been explored for their anticonvulsant activities, suggesting potential applications in the treatment of epilepsy (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
The primary target of (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction pathways, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway . This pathway is essential for various cellular processes, including growth and differentiation . The inhibition of tyrosine kinases by this compound disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have been structurally characterized in the form of their piperazin-1-ium salts . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of growth factor signals, which regulate cell proliferation and differentiation . This disruption leads to changes in these cellular processes .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-24-19(26-18-7-2-3-8-23-18)14-20(25-15)27-9-11-28(12-10-27)21(29)16-5-4-6-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTALRYXCWWGNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.